molecular formula C24H31FN4O3 B2513110 1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea CAS No. 896364-08-2

1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea

Cat. No.: B2513110
CAS No.: 896364-08-2
M. Wt: 442.535
InChI Key: JNUZJQYPXJKSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule integrating three key pharmacophoric elements:

  • 1,3-Benzodioxole moiety: A bicyclic aromatic system known for enhancing metabolic stability and modulating lipophilicity in CNS-active compounds .
  • 4-(2-Fluorophenyl)piperazine: A substituted piperazine group frequently utilized in medicinal chemistry for its affinity toward neurotransmitter receptors (e.g., serotonin, dopamine). The fluorine atom at the phenyl ortho position likely influences electronic properties and binding selectivity .
  • tert-Butylurea group: A bulky urea derivative that may contribute to hydrogen-bonding interactions, solubility, or pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O3/c1-24(2,3)27-23(30)26-15-20(17-8-9-21-22(14-17)32-16-31-21)29-12-10-28(11-13-29)19-7-5-4-6-18(19)25/h4-9,14,20H,10-13,15-16H2,1-3H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUZJQYPXJKSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then coupled with a piperazine derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and fluorophenyl groups contribute to its binding affinity and specificity, while the piperazine ring may facilitate its transport across cellular membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Piperazine Moieties

Compound Name / ID Key Structural Features Pharmacological Notes Key Differences vs. Target Compound References
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzodioxole + tert-butylpyrazole Anticonvulsant activity reported in preclinical models Lacks piperazine and urea; pyrazole core instead
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorophenyl-piperazine + ketone linker Synthetic intermediate; trifluoroacetate counterion affects solubility Replaces urea with ketone; charged piperazinium group
1-(2-Butenyl)-4-[(1,3-benzodioxol-5-yl)methyl]piperazine Benzodioxole + piperazine with butenyl substituent No activity data; structural focus on lipophilicity Lacks fluorophenyl and urea; simpler alkyl substitution

Functional Group Analysis

  • Benzodioxole vs. Benzothiazole : Compounds like 5-chloro-2-[2-[(5-chlorobenzothiazol-2-yl)methylene]butylidene]-3-ethyl-2,3-dihydrobenzothiazole () replace benzodioxole with benzothiazole, which may alter electron distribution and metabolic pathways .
  • Urea vs. Carboxamide : The tert-butylurea group distinguishes the target from carboxamide derivatives (e.g., N,N-diethyl-1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxamide , ), which may exhibit different hydrogen-bonding profiles .

Research Findings and Implications

  • Metabolic Stability : The benzodioxole moiety in the target compound may confer resistance to oxidative metabolism compared to simpler aryl groups (e.g., unsubstituted phenyl in compounds) .
  • Receptor Affinity : Fluorine’s electronegativity on the piperazine-linked phenyl ring could enhance binding to serotonin or dopamine receptors, as seen in fluorinated neuroleptics .
  • Solubility Challenges : The tert-butylurea group may reduce aqueous solubility compared to charged analogues (e.g., piperazinium trifluoroacetate in ), necessitating formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.